Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)-
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Overview
Description
Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a pyrazino ring fused to a benzodiazepine core.
Preparation Methods
The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- involves several steps. The synthetic route typically starts with the preparation of the pyrazino ring, followed by the introduction of the benzodiazepine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications as an anxiolytic and antidepressant agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is crucial for its anxiolytic and antidepressant properties. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .
Comparison with Similar Compounds
Compared to other benzodiazepines, Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- is unique due to its pyrazino ring structure. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties. The uniqueness of Pyrazino(1,2-a)(1,4)benzodiazepine lies in its specific molecular structure, which may offer distinct pharmacological benefits
Properties
CAS No. |
87566-38-9 |
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Molecular Formula |
C18H21ClN4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
9-chloro-3-methyl-7-(1-methylpyrrol-2-yl)-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H21ClN4/c1-21-8-9-23-14(12-21)11-20-18(17-4-3-7-22(17)2)15-10-13(19)5-6-16(15)23/h3-7,10,14H,8-9,11-12H2,1-2H3 |
InChI Key |
RIWMAODVXNFHLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CN4C |
Origin of Product |
United States |
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